molecular formula Cl10H18N4ORu2 B12682960 Tetraammonium decachloro-mu-oxodiruthenate(4-) CAS No. 85392-65-0

Tetraammonium decachloro-mu-oxodiruthenate(4-)

Cat. No.: B12682960
CAS No.: 85392-65-0
M. Wt: 646.8 g/mol
InChI Key: UIKAZMZOOVDZCV-UHFFFAOYSA-H
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Description

Tetraammonium decachloro-mu-oxodiruthenate(4-) is a chemical compound with the molecular formula (NH₄)₄[Ru₂OCl₁₀]. It is known for its unique structure, which includes two ruthenium atoms bridged by an oxygen atom and surrounded by ten chloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraammonium decachloro-mu-oxodiruthenate(4-) typically involves the reaction of ruthenium trichloride with ammonium chloride in the presence of an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction conditions include:

    Temperature: Room temperature to 80°C

    Solvent: Water

    Oxidizing Agent: Hydrogen peroxide or similar oxidants

Industrial Production Methods

While specific industrial production methods for tetraammonium decachloro-mu-oxodiruthenate(4-) are not widely documented, the synthesis process can be scaled up by maintaining controlled reaction conditions and using industrial-grade reagents. The crystallization process can be optimized for higher yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tetraammonium decachloro-mu-oxodiruthenate(4-) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ions.

    Substitution: Chloride ions can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid

    Reducing Agents: Sodium borohydride, hydrazine

    Substituting Agents: Triphenylphosphine, ethylenediamine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ruthenium complexes with different ligands .

Scientific Research Applications

Tetraammonium decachloro-mu-oxodiruthenate(4-) has several scientific research applications, including:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.

    Biological Studies: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other ruthenium-based compounds.

Mechanism of Action

The mechanism by which tetraammonium decachloro-mu-oxodiruthenate(4-) exerts its effects involves the interaction of the ruthenium centers with various molecular targets. The compound can coordinate with ligands, facilitating electron transfer and catalytic processes. In biological systems, it may interact with DNA or proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tetraammonium decachloro-mu-oxodiosmate(4-)
  • Tetraammonium decachloro-mu-oxoiridate(4-)
  • Tetraammonium decachloro-mu-oxoplatinate(4-)

Uniqueness

Tetraammonium decachloro-mu-oxodiruthenate(4-) is unique due to its specific ruthenium-oxygen-chloride structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and catalytic behavior, making it valuable for specific applications in catalysis and materials science .

Properties

CAS No.

85392-65-0

Molecular Formula

Cl10H18N4ORu2

Molecular Weight

646.8 g/mol

IUPAC Name

tetraazanium;pentachlororuthenium(2-);hydrate

InChI

InChI=1S/10ClH.4H3N.H2O.2Ru/h10*1H;4*1H3;1H2;;/q;;;;;;;;;;;;;;;2*+3/p-6

InChI Key

UIKAZMZOOVDZCV-UHFFFAOYSA-H

Canonical SMILES

[NH4+].[NH4+].[NH4+].[NH4+].O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl

Origin of Product

United States

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